5-Methoxynicotinonitrile: A Comprehensive Technical Guide for Researchers
5-Methoxynicotinonitrile: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of 5-Methoxynicotinonitrile (CAS No: 298204-74-7), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. This document delves into its fundamental physicochemical properties, offers a predictive analysis of its spectroscopic characteristics, and outlines key synthetic and reactive pathways. Emphasis is placed on its application as a versatile scaffold in medicinal chemistry, supported by detailed experimental protocols and safety guidelines. This guide is intended to serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, facilitating the strategic application of this compound in the development of novel molecular entities.
Introduction: The Strategic Importance of the Nicotinonitrile Scaffold
Substituted nicotinonitriles represent a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Their inherent structural features and electronic properties make them versatile precursors for a wide array of biologically active molecules. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of pharmacological profiles, making these compounds valuable scaffolds in the design of novel therapeutics. 5-Methoxynicotinonitrile, in particular, serves as a key intermediate, offering multiple sites for chemical modification and the construction of complex molecular architectures.[2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Methoxynicotinonitrile are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 298204-74-7 | [2] |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [3] |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | 98-100 °C | [3] |
| Boiling Point (Predicted) | 238.6 ± 25.0 °C | [3] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 1.17 ± 0.10 | [3] |
| InChI Key | DMLPQTWDFZCDTJ-UHFFFAOYSA-N | [1] |
| SMILES | COc1cncc(c1)C#N | [1] |
Predicted Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The electron-withdrawing nitrile group and the electron-donating methoxy group will influence the chemical shifts of the pyridine ring protons.
-
Methoxy Protons (-OCH₃): A sharp singlet is predicted to appear around δ 3.9-4.1 ppm .
-
Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (δ 7.0-9.0 ppm ) are expected. The proton at the C2 position is likely to be the most downfield, appearing as a doublet. The proton at the C6 position would also be a doublet, and the proton at the C4 position would appear as a doublet of doublets or a triplet, depending on the coupling constants.[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments. For 5-Methoxynicotinonitrile, seven distinct signals are anticipated.
-
Methoxy Carbon (-OCH₃): Expected in the range of δ 55-60 ppm .[5]
-
Nitrile Carbon (-C≡N): A characteristic peak is predicted between δ 115-120 ppm .[5]
-
Aromatic Carbons (Pyridine Ring): Five signals are expected in the region of δ 100-160 ppm . The carbon bearing the methoxy group (C5) will be significantly shielded, while the carbons adjacent to the nitrogen and the nitrile group will be deshielded.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the nitrile and methoxy groups, as well as the aromatic C-H and C=C/C=N bonds.
-
-C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2240 cm⁻¹ .[6]
-
C-O Stretch (Methoxy): A strong absorption band is predicted around 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ .[6]
-
Aromatic C=C and C=N Stretches: Multiple bands of variable intensity are anticipated in the 1400-1600 cm⁻¹ region.[6]
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 134 .[7]
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 119 , or the loss of a formyl radical (•CHO) to give a fragment at m/z 105 . Further fragmentation of the pyridine ring would also be observed.[8][9]
Synthesis and Reactivity
5-Methoxynicotinonitrile is typically synthesized from precursors such as 5-bromonicotinonitrile or 5-hydroxynicotinonitrile. A common synthetic route involves the nucleophilic substitution of a halide with a methoxide source.
General Synthetic Protocol: Nucleophilic Aromatic Substitution
A plausible laboratory-scale synthesis involves the reaction of 5-bromo-3-cyanopyridine with sodium methoxide in a suitable solvent like methanol or dimethylformamide (DMF) under elevated temperatures.
Step-by-Step Methodology:
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 5-bromo-3-cyanopyridine (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-Methoxynicotinonitrile.
Reactivity and Utility in Cross-Coupling Reactions
The true value of substituted nicotinonitriles like 5-Methoxynicotinonitrile often lies in their utility as building blocks for more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. While 5-Methoxynicotinonitrile itself lacks a leaving group for direct coupling, its bromo-substituted precursors are extensively used in reactions such as the Suzuki-Miyaura coupling.[1][10]
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[11]
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The nicotinonitrile core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the pyridine nitrogen provides a key interaction point with biological targets. The methoxy group can modulate lipophilicity and metabolic stability, and also serves as a handle for further functionalization.
Derivatives of nicotinonitrile have shown a broad range of therapeutic potential, including:
-
Kinase Inhibitors: The pyridine ring can mimic the hinge-binding motif of ATP in many protein kinases.
-
Antiviral and Antibacterial Agents: The nitrogen-containing heterocycle can interact with key enzymes in pathogens.
-
Central Nervous System (CNS) Agents: The ability of the nicotinonitrile scaffold to be modified allows for the optimization of properties required for blood-brain barrier penetration.
Safety and Handling
5-Methoxynicotinonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Classification: Acutely toxic if swallowed (Acute Tox. 3 Oral).[1]
-
GHS Pictogram: GHS06 (Skull and Crossbones).[1]
-
Signal Word: Danger.[1]
-
Hazard Statement: H301: Toxic if swallowed.[1]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P330: Rinse mouth.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
References
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Retrieved from [Link]
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Wuhan Chemwish Technology Co., Ltd. (n.d.). 5-Methoxynicotinonitrile CAS NO.298204-74-7. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-3-methoxy-2-methylpyridine (C₇H₈BrNO). Retrieved from [Link]
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Research Scientific. (n.d.). 5-BROMO-3-CYANOPYRIDINE, 97%. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Methoxyacetonitrile. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Crunch Chemistry. (2020, March 16). How to interpret a mass spectrum for a molecule [Video]. YouTube. Retrieved from [Link]
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ChemRxiv. (2025). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. Retrieved from [Link]
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Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
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Chemical Society Reviews. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). ¹³C-NMR. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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